4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound with significant biological potential. It is part of the triazolopyrazine family, known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid are σ-receptors, β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in modulating the immune system and central nervous system functions. BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease. Cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, as a BACE-1 inhibitor, it prevents the enzyme from cleaving its substrate, thereby reducing the production of amyloid-β peptides . .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. By inhibiting BACE-1, it impacts the amyloidogenic pathway, potentially slowing the progression of Alzheimer’s disease. Its modulation of σ-receptors can influence various pathways, including those involved in immune response and neurotransmission. Its interaction with cytochrome Cyp8b1 affects the synthesis of bile acids, which are essential for digestion and absorption of dietary fats .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. For instance, by inhibiting BACE-1, it could potentially reduce the accumulation of amyloid-β peptides, thereby mitigating the neuronal damage in Alzheimer’s disease. Its modulation of σ-receptors could have various effects, depending on the specific receptor subtype and the cellular context .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating the targets’ activity. Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper or ruthenium catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of heterocyclic chemistry and large-scale organic synthesis would apply. The use of continuous flow reactors and optimization of reaction conditions for scalability and yield would be crucial.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce double bonds or other reducible groups within the molecule.
Substitution: Common in modifying the triazole or pyrazine rings by replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Shares the core structure but lacks the carboxylic acid group.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with different substitution patterns.
Uniqueness
4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it a versatile scaffold in drug design .
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOQCAFTXQUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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